4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline
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Overview
Description
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline moiety linked to a dimethyl-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline typically involves the reaction of 4-chloroaniline with a suitable oxazole derivative. One common method includes the use of 3,5-dimethyl-4-formyl-1,2-oxazole, which reacts with 4-chloroaniline under acidic or basic conditions to form the desired product. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and chloroaniline moiety can contribute to the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzamide
- 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]phenylamine
- 4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine
Uniqueness
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline is unique due to the specific combination of the chloroaniline and dimethyl-oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-12(9(2)16-15-8)7-14-11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUIFLXGZWJHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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